Nebularine Nebularine Nebularine is a purine ribonucleoside that is 9H-purine attached to a beta-D-ribofuranosyl residue at position 9 via a glycosidic (N-glycosyl) linkage. It has a role as a fungal metabolite. It is a purine ribonucleoside and a purines D-ribonucleoside. It is functionally related to a beta-D-ribose.
Purine nucleoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Nebularine is a natural product found in Phellinus igniarius, Medicago sativa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 550-33-4
VCID: VC20776146
InChI: InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1
SMILES: C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol

Nebularine

CAS No.: 550-33-4

Cat. No.: VC20776146

Molecular Formula: C10H12N4O4

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

Nebularine - 550-33-4

Specification

CAS No. 550-33-4
Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol
Standard InChI InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1
Standard InChI Key MRWXACSTFXYYMV-FDDDBJFASA-N
Isomeric SMILES C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Melting Point 181 °C

Introduction

Nebularine is a naturally occurring purine nucleoside first identified in Clitocybe nebularis mushrooms. This compound has garnered scientific interest due to its unique structural properties and biological activities, particularly in nucleic acid research and antimicrobial applications. Below is a comprehensive analysis of its chemical characteristics, pharmacological mechanisms, and research findings.

Pharmacological Mechanism

Nebularine acts as a potent inhibitor of adenosine deaminase (ADA), an enzyme critical in purine metabolism . By blocking ADA, it disrupts adenosine homeostasis, influencing cellular signaling pathways. Structural studies suggest it mimics adenosine but lacks the 6-amino group, enabling competitive enzyme inhibition .

DNA Replication Studies

Nebularine’s purine structure allows it to function as a "universal base" in oligonucleotides. Key insights:

ParameterIn Vitro (Klenow Fragment)In Vivo (E. coli)
Base Pairing SpecificityPrimarily thymineAdenine-like
Replication BlockageNone observedNone observed

In vitro experiments using E. coli DNA polymerase I showed preferential pairing with thymine, while in vivo studies revealed adenine-like behavior, highlighting context-dependent template fidelity .

Antifungal Activity

Nebularine exhibits moderate antifungal effects:

  • Magnaporthe grisea (rice blast fungus): Inhibits growth at micromolar concentrations .

  • Tinea pedis (human pathogen): Demonstrates fungistatic activity .

ParameterDataSource
LD₅₀ (rat, subcutaneous)220 mg/kg
LD₅₀ (guinea pig)15 mg/kg
Hazard StatementsH319, H335, H315 (irritation)

Nebularine increases methemoglobinemia risk when combined with local anesthetics (e.g., benzocaine) or analgesics (e.g., bupivacaine) .

Applications and Future Directions

  • Anticancer Research: Early studies noted inhibitory effects against mouse Sarcoma 180 .

  • Antiviral Potential: Structural similarity to adenosine analogs warrants exploration in viral polymerase inhibition.

  • Molecular Biology Tool: Used to study DNA repair mechanisms and polymerase fidelity .

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